molecular formula C14H14O3S B448066 3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde CAS No. 438531-40-9

3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde

Cat. No.: B448066
CAS No.: 438531-40-9
M. Wt: 262.33g/mol
InChI Key: OUUNDDNGUOPFBR-UHFFFAOYSA-N
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Description

3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde is an organic compound with the molecular formula C₁₄H₁₄O₃S and a molecular weight of 262.32 g/mol . This compound is characterized by the presence of a furan ring, a methoxy group, and a benzaldehyde moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2-furylmethyl mercaptan under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the aldehyde carbon, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzoic acid.

    Reduction: 3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde and thiol functional groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. The furan ring and methoxy group contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .

Properties

IUPAC Name

3-(furan-2-ylmethylsulfanylmethyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-16-14-5-4-11(8-15)7-12(14)9-18-10-13-3-2-6-17-13/h2-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUNDDNGUOPFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CSCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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